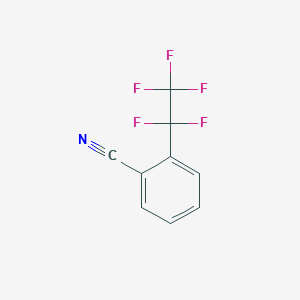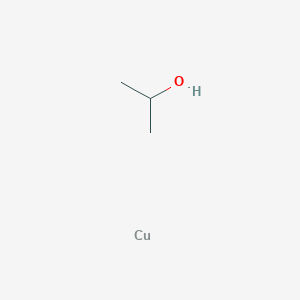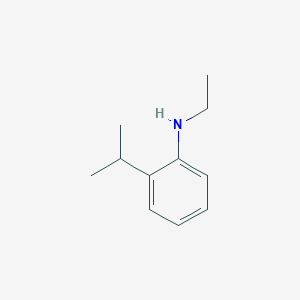
2-(Pentafluoroethyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pentafluoroethyl)benzonitrile is an organic compound with the molecular formula C₉H₄F₅N It is characterized by the presence of a benzonitrile group substituted with a pentafluoroethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Nitrile Synthesis: : One common method for synthesizing 2-(Pentafluoroethyl)benzonitrile involves the reaction of 2-bromobenzonitrile with pentafluoroethyl iodide in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, with the use of a base such as potassium carbonate to facilitate the coupling reaction.
-
Fluorination: : Another approach involves the direct fluorination of 2-ethylbenzonitrile using elemental fluorine or a fluorinating agent like cobalt trifluoride. This method requires careful control of reaction conditions to prevent over-fluorination and to ensure the selective formation of the pentafluoroethyl group.
Industrial Production Methods
Industrial production of this compound often employs large-scale fluorination processes, utilizing specialized equipment to handle the reactive fluorine gas safely. The use of continuous flow reactors can enhance the efficiency and scalability of the production process, ensuring consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
-
Substitution Reactions: : 2-(Pentafluoroethyl)benzonitrile can undergo nucleophilic substitution reactions, where the pentafluoroethyl group can be replaced by other nucleophiles such as amines or thiols. These reactions typically require the presence of a strong base and elevated temperatures.
-
Reduction Reactions: : The nitrile group in this compound can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation. This transformation is useful for synthesizing amine derivatives with potential biological activity.
-
Oxidation Reactions: : Oxidation of the pentafluoroethyl group can lead to the formation of carboxylic acids or aldehydes, depending on the reaction conditions and oxidizing agents used. Common oxidizing agents include potassium permanganate and chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Strong bases (e.g., sodium hydride), elevated temperatures (100-150°C).
Reduction: Lithium aluminum hydride, catalytic hydrogenation (e.g., palladium on carbon).
Oxidation: Potassium permanganate, chromium trioxide, mild acidic or basic conditions.
Major Products
Substitution: Amines, thiols, and other nucleophile-substituted derivatives.
Reduction: Primary amines.
Oxidation: Carboxylic acids, aldehydes.
Applications De Recherche Scientifique
2-(Pentafluoroethyl)benzonitrile has several applications in scientific research:
-
Organic Synthesis: : It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
-
Materials Science: : The compound’s unique fluorinated structure makes it useful in the design of materials with specific electronic and thermal properties, such as liquid crystals and polymers.
-
Medicinal Chemistry: : Derivatives of this compound are investigated for their potential biological activities, including anti-inflammatory and anticancer properties.
-
Chemical Probes: : It is used in the development of chemical probes for studying biological systems, particularly in the identification of enzyme inhibitors and receptor ligands.
Mécanisme D'action
The mechanism of action of 2-(Pentafluoroethyl)benzonitrile and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The pentafluoroethyl group can enhance the compound’s binding affinity and selectivity by providing unique steric and electronic properties. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Trifluoromethyl)benzonitrile: Similar in structure but with a trifluoromethyl group instead of a pentafluoroethyl group. It exhibits different reactivity and physical properties due to the fewer fluorine atoms.
2-(Difluoromethyl)benzonitrile: Contains a difluoromethyl group, leading to distinct chemical behavior and applications.
2-(Fluoroethyl)benzonitrile: With a single fluorine atom, this compound has different electronic and steric characteristics compared to 2-(Pentafluoroethyl)benzonitrile.
Uniqueness
This compound is unique due to the presence of five fluorine atoms in the pentafluoroethyl group, which imparts significant electron-withdrawing effects and enhances the compound’s stability and reactivity. This makes it particularly valuable in applications requiring high chemical resistance and specific electronic properties.
Propriétés
Formule moléculaire |
C9H4F5N |
|---|---|
Poids moléculaire |
221.13 g/mol |
Nom IUPAC |
2-(1,1,2,2,2-pentafluoroethyl)benzonitrile |
InChI |
InChI=1S/C9H4F5N/c10-8(11,9(12,13)14)7-4-2-1-3-6(7)5-15/h1-4H |
Clé InChI |
CEEACQSNZKAGMZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C#N)C(C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2'-Amino-3'-chloro-4'-methyl-[1,1'-biphenyl]-2-ol](/img/structure/B12087980.png)
![4-[(2-Methylpiperidin-3-yl)amino]-2-phenylthieno[3,2-c]pyridine-7-carboxamide](/img/structure/B12087981.png)
![1-(3',4'-Difluoro-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12087989.png)




![5-[2-[3-(2-Ethoxyphenoxy)propylamino]propyl]-2-methoxybenzenesulfonamide](/img/structure/B12088025.png)
![4-Methyl-2-[(thiophen-3-ylmethyl)amino]pentan-1-ol](/img/structure/B12088028.png)


